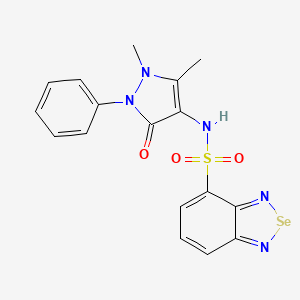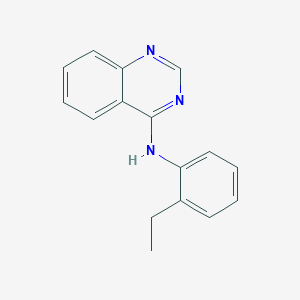![molecular formula C21H23N5O5S B11638891 N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-nitrobenzylidene)hydrazinyl]propanamide](/img/structure/B11638891.png)
N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-nitrobenzylidene)hydrazinyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(2-NITROBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzisothiazole ring, a nitrobenzylidene group, and a hydrazino linkage, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(2-NITROBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE typically involves multiple steps, including the formation of the benzisothiazole ring, the introduction of the nitrobenzylidene group, and the coupling with the hydrazino moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The benzisothiazole ring can be oxidized to introduce additional functional groups.
Substitution: The hydrazino linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as amines. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the benzisothiazole ring can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for studying biochemical processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its unique chemical structure may allow it to interact with specific molecular targets, leading to the development of new drugs or diagnostic agents.
Industry
In industrial applications, this compound may be used as a precursor for the synthesis of specialty chemicals, such as dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(2-NITROBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(PHENYLMETHYLIDENE)HYDRAZINO]PROPANE
- 3-[1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(3-NITROBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE
Uniqueness
Compared to similar compounds, 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(2-NITROBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound for scientific research and industrial applications.
Properties
Molecular Formula |
C21H23N5O5S |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-tert-butyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(2-nitrophenyl)methylideneamino]amino]propanamide |
InChI |
InChI=1S/C21H23N5O5S/c1-21(2,3)23-19(27)12-13-25(22-14-15-8-4-6-10-17(15)26(28)29)20-16-9-5-7-11-18(16)32(30,31)24-20/h4-11,14H,12-13H2,1-3H3,(H,23,27)/b22-14+ |
InChI Key |
LMJMUXJLQWMMSQ-HYARGMPZSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-dimethoxybenzyl)-3-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-1,2,4-triazin-5(2H)-one](/img/structure/B11638814.png)

![3-(3-Ethoxy-4-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B11638826.png)
![azepan-1-yl[3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]methanethione](/img/structure/B11638829.png)
![(5Z)-2-(4-bromophenyl)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11638837.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638851.png)

![3-amino-N-(2,3-dimethylphenyl)-4-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11638866.png)
![5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638869.png)
![Ethyl 2-(5-{4-[(3-chlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate](/img/structure/B11638878.png)
![methyl (4Z)-2-methyl-5-oxo-4-{4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11638883.png)
![(6Z)-2-butyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638893.png)
![(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11638906.png)
![3-benzyl-5-cyclohexyl-5-methyl-2-(prop-2-en-1-ylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11638915.png)
